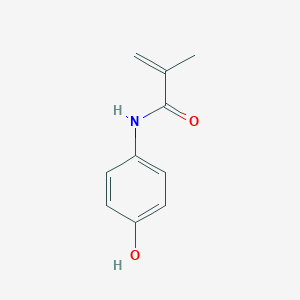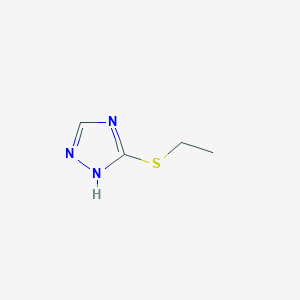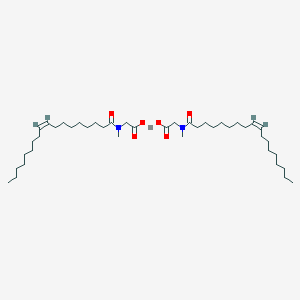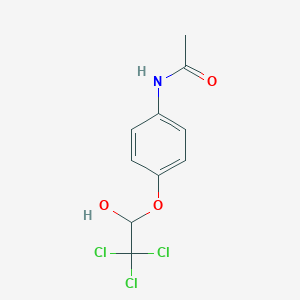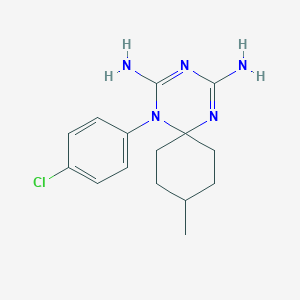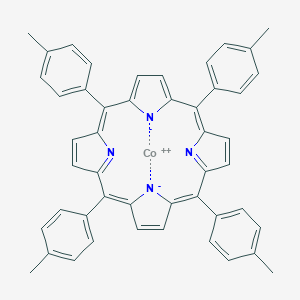
meso-Tetratolylporphyrin-Co(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetratolylporphyrin-Co(II): is a coordination complex where cobalt(II) is coordinated to meso-tetratolylporphyrin. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Co(II) is a synthetic derivative of these naturally occurring porphyrins, characterized by the presence of four tolyl groups attached to the meso positions of the porphyrin ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with an aldehyde, such as p-tolualdehyde, under acidic conditions. One common method is the Adler-Longo synthesis, which involves refluxing pyrrole and p-tolualdehyde in propionic acid with exposure to atmospheric oxygen . The resulting meso-tetratolylporphyrin can then be metallated with cobalt(II) salts, such as cobalt(II) acetate, to form meso-Tetratolylporphyrin-Co(II).
Industrial Production Methods: While specific industrial production methods for meso-Tetratolylporphyrin-Co(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions: meso-Tetratolylporphyrin-Co(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in redox reactions, where it can be oxidized to higher oxidation states.
Reduction: The cobalt center can also be reduced, which is useful in catalytic processes.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) porphyrin complexes, while reduction may regenerate the cobalt(II) state.
科学的研究の応用
meso-Tetratolylporphyrin-Co(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: It serves as a model compound for studying the behavior of metalloporphyrins in biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring system also plays a crucial role in stabilizing the cobalt center and enhancing its reactivity.
類似化合物との比較
meso-Tetraphenylporphyrin-Co(II): Similar to meso-Tetratolylporphyrin-Co(II), but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Co(II): A broader category that includes various aryl-substituted porphyrins.
Uniqueness: meso-Tetratolylporphyrin-Co(II) is unique due to the presence of tolyl groups, which can influence its solubility, thermal stability, and reactivity compared to other meso-substituted porphyrins . These properties make it particularly useful in specific catalytic and photophysical applications.
特性
IUPAC Name |
cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNRGPLVXCVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
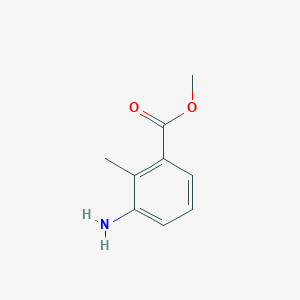
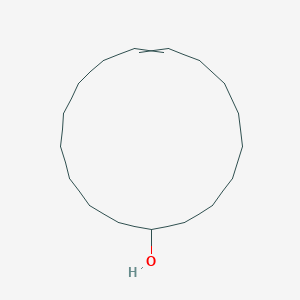
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
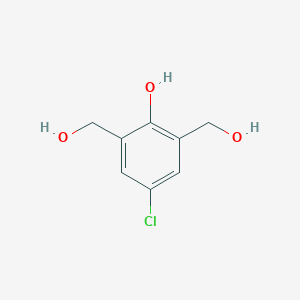
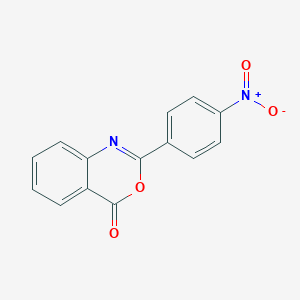
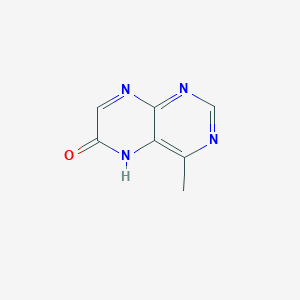
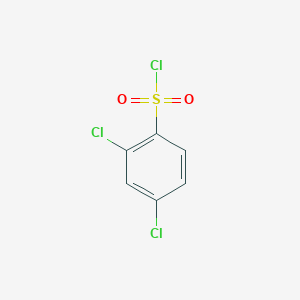
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
